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Compound of Interest

Compound Name: Homogeraniol

Cat. No.: B12724323

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of Homogeraniol,
a significant acyclic monoterpenoid alcohol. The document delves into the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Homogeraniol, offering
detailed experimental protocols and data interpretation. This guide is intended to serve as a
valuable resource for researchers and professionals involved in natural product chemistry,
organic synthesis, and drug development.

Introduction to Homogeraniol

Homogeraniol, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an organic
compound with the chemical formula C11H200.[1] It is a homolog of geraniol, featuring an
additional methylene group in its carbon chain. This structural modification influences its
chemical and physical properties, making its spectral characterization crucial for its
identification and utilization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectral Data
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The *H NMR spectrum of Homogeraniol provides information on the number of different types
of protons and their neighboring environments. The spectrum was recorded in deuterated
chloroform (CDCI3).[2]

Table 1: *H NMR Spectral Data of Homogeraniol[2]

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.60 S 3H CHs at C-4
1.64 S 3H CHs
1.68 S 3H CHs atC-4
1.95-2.15 S 4H CH2CH:
2.30 m 2H CH2CH20H
3.60 t,J=7Hz 2H CH20H
4.95-5.25 m 2H vinyl H

s = singlet, t = triplet, m = multiplet

3C NMR Spectral Data

As of the latest data available, a publicly accessible, experimentally verified 3C NMR spectrum
specifically for Homogeraniol ((E)-4,8-dimethyl-3,7-nonadien-1-ol) is not readily available in
common spectral databases. However, based on the known structure and 3C NMR data of its
close structural isomer, 4,8-dimethyl-3,7-nonadien-2-ol, and general principles of 3C NMR
spectroscopy, a predicted spectrum can be inferred. The presence of eleven carbon atoms in
Homogeraniol will result in eleven distinct signals in its proton-decoupled 3C NMR spectrum,
assuming no accidental chemical shift equivalence.

Table 2: Predicted 13C NMR Chemical Shift Ranges for Homogeraniol
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Carbon Atom

Predicted Chemical Shift (8) ppm

C1 (-CHz0H) 60-65
C2 (-CHz-) 30-35
C3 (=CH-) 120-125
C4 (=C(CHs)-) 135-140
C5 (-CHz-) 35-40
C6 (-CHz-) 25-30
C7 (=CH-) 123-128
C8 (=C(CHs)2) 130-135
C9 (-CHs) 15-20
C10 (-CHs) 15-20
C11 (-CHs) 20-25

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of purified Homogeraniol in about 0.5-0.7 mL of a

deuterated solvent (e.g., CDCls).

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 300-500 MHz

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Pulse Sequence: Standard single-pulse experiment
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e Spectral Width: 0-12 ppm

Instrument Parameters (33C NMR):

e Spectrometer: 75-125 MHz

e Pulse Sequence: Proton-decoupled pulse sequence
o Number of Scans: 1024-4096

o Relaxation Delay: 2-5 seconds

e Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of Homogeraniol was recorded as a neat liquid film.[2]

Table 3: IR Spectral Data of Homogeraniol[2]

Wavenumber (cm~12) Intensity Assignment

3330 Strong, broad O-H stretch (alcohol)

2960 (sh) Strong C-H stretch (alkane)

2920 Strong C-H stretch (alkane)

1448 Medium C-H bend (alkane)

1435 (sh, m) Medium C-H bend (alkane)

1374 (m) Medium C-H bend (alkane)

1045 (s) Strong C-O stretch (primary alcohol)
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s = strong, m = medium, sh = shoulder

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

e Place a drop of pure Homogeraniol onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).

e Place a second salt plate on top of the first to create a thin liquid film between the plates.
e Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm™?

Number of Scans: 16-32

Resolution: 4 cm—!

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Mass Spectral Data

An experimental mass spectrum specifically for Homogeraniol is not readily available in public
databases. However, the expected molecular ion peak and fragmentation pattern can be
predicted based on its structure and the known fragmentation of similar acyclic monoterpene
alcohols. The molecular weight of Homogeraniol is 168.28 g/mol .[1]

Table 4: Predicted Key Fragments in the Mass Spectrum of Homogeraniol
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Possible Fragmentation
m/z Proposed Fragment lon

Pathway

168 [C11H200]* Molecular lon (M%)

150 [C11H1s]* Loss of H20 (M* - 18)

121 (CoHu]* Loss of H20 and subsequent
loss of C2Hs

95 [C7Haa]* Allylic cleavage

69 [CsHo]* Allylic cleavage

41 [CsHs]* Allylic cleavage

Experimental Protocol for Mass Spectrometry

Sample Introduction (for a volatile liquid like Homogeraniol):

» Direct Injection: Inject a small amount of the pure liquid sample directly into the ion source

using a heated probe.

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample
into a gas chromatograph to separate it from any impurities before it enters the mass
spectrometer.

Instrument Parameters (Electron lonization - El):

« lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
e Scan Range: m/z 30-300

Visualizations
Workflow for Spectral Data Analysis
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The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like Homogeraniol.

Pure Homogeraniol Sample

Dissolve in CDCI3 Prepare Neat Film Dilute for GC-MS

Data Acquisition

NMR Spectrometer FTIR Spectrometer GC-MS System

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectral data analysis of Homogeraniol.

Predicted Mass Spectral Fragmentation of
Homogeraniol

This diagram illustrates the predicted primary fragmentation pathways of Homogeraniol under

electron ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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